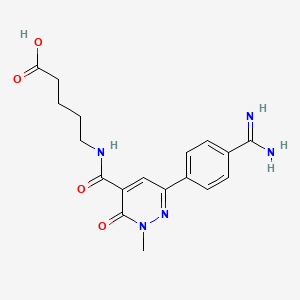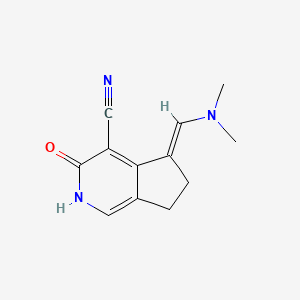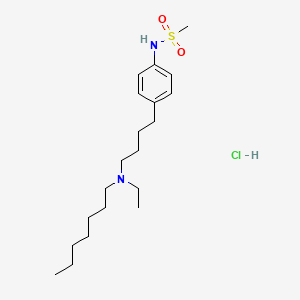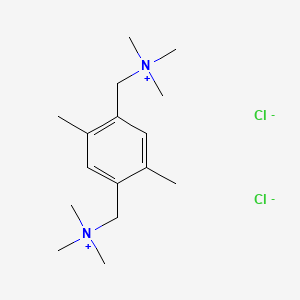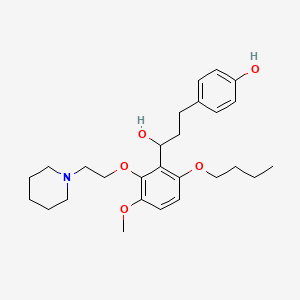
alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound that features a variety of functional groups, including butoxy, methoxy, piperidinyl, ethoxy, phenyl, and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol likely involves multiple steps, each introducing different functional groups. A possible synthetic route could include:
Formation of the butoxy and methoxy groups: This might involve alkylation reactions using butyl and methyl halides.
Introduction of the piperidinyl group: This could be achieved through nucleophilic substitution reactions.
Formation of the ethoxy group: This might involve an etherification reaction.
Coupling of the phenyl and hydroxybenzenepropanol moieties: This could be done through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and implementing continuous flow processes to increase yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove oxygen-containing groups.
Substitution: The piperidinyl and ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol could have several scientific research applications:
Chemistry: As a complex organic molecule, it could be used in studies of reaction mechanisms and synthesis of new compounds.
Biology: It might be used in studies of cell signaling or as a potential drug candidate.
Medicine: If it has biological activity, it could be investigated for therapeutic uses.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol would depend on its specific biological activity. Potential mechanisms could involve:
Molecular Targets: It might interact with specific proteins or enzymes in the body.
Pathways Involved: It could affect signaling pathways, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-(6-Butoxy-3-methoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol: shares structural similarities with other phenylpropanol derivatives.
Other similar compounds: might include those with similar functional groups, such as butoxy, methoxy, and piperidinyl groups.
Uniqueness
Unique Structural Features: The combination of functional groups in this compound might confer unique chemical properties.
Unique Applications: Its specific structure might make it suitable for unique applications in research or industry.
Propiedades
Número CAS |
126406-24-4 |
|---|---|
Fórmula molecular |
C27H39NO5 |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
4-[3-[6-butoxy-3-methoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C27H39NO5/c1-3-4-19-32-24-14-15-25(31-2)27(33-20-18-28-16-6-5-7-17-28)26(24)23(30)13-10-21-8-11-22(29)12-9-21/h8-9,11-12,14-15,23,29-30H,3-7,10,13,16-20H2,1-2H3 |
Clave InChI |
XFCYVQUNYMKCTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


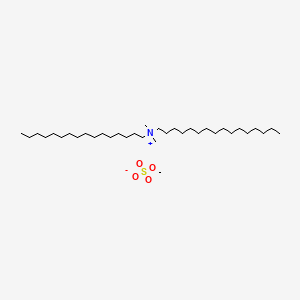
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)

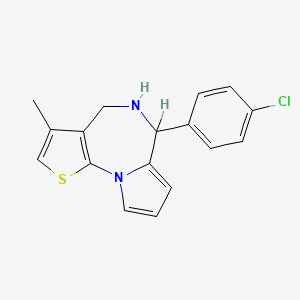
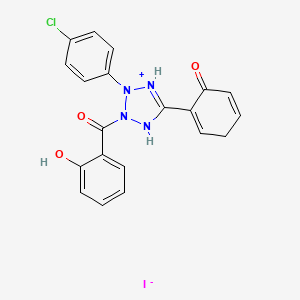
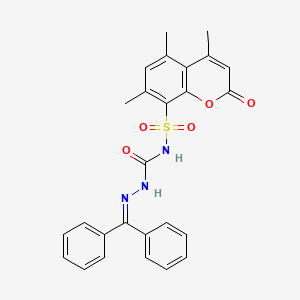
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
